Acrolein-d4
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Overview
Description
Acrolein-d4, also known as deuterated acrolein, is a deuterium-labeled analog of acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde with the chemical formula C3H4O. The deuterium-labeled version, this compound, has the chemical formula C3D4O, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein-d4 typically involves the deuteration of acrolein. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to achieve high yields of deuterated acrolein. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
Acrolein-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acrylic acid-d4.
Reduction: Reduction of this compound can yield 3-deuteropropanal.
Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.
Polymerization: this compound can undergo polymerization to form polythis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.
Polymerization: Catalysts such as acids or bases can initiate the polymerization process.
Major Products
Oxidation: Acrylic acid-d4
Reduction: 3-Deuteropropanal
Addition Reactions: Various adducts depending on the nucleophile used
Polymerization: Polythis compound
Scientific Research Applications
Acrolein-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical reactions and mechanisms. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of metabolic pathways and enzyme reactions.
Medicine: Utilized in research on the toxicological effects of acrolein and its metabolites.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Acrolein-d4 exerts its effects through several mechanisms:
Chemical Reactivity: this compound reacts with nucleophiles such as proteins and DNA, forming adducts that can disrupt cellular functions.
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Inflammation: this compound can trigger inflammatory responses by activating signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Acrolein: The non-deuterated version of Acrolein-d4, with similar chemical properties but different isotopic composition.
Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but a different structure.
Methacrolein: A related compound with a methyl group attached to the α-carbon.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. The isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
1,2,3,3-tetradeuterioprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINCPLSRVDWNT-YODZYWACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727309 |
Source
|
Record name | (~2~H_4_)Prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-05-3 |
Source
|
Record name | (~2~H_4_)Prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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